Tetra-methoxypropane

Description

Significance as a Versatile Organic Intermediate

1,1,3,3-Tetramethoxypropane (B13500) (TMP), as it is formally known, is a valuable organic intermediate primarily due to its function as a stable precursor to malondialdehyde (MDA). ontosight.aiinnospk.com Malondialdehyde is a highly reactive compound and a key marker for oxidative stress and lipid peroxidation in biological systems. ontosight.aihimedialabs.com However, MDA's inherent instability makes it difficult to store and handle directly. innospk.com Tetra-methoxypropane, being a protected form of MDA, provides a convenient and stable source that releases MDA under acidic conditions. ontosight.ai This property is crucial for its application in biochemical assays to study the effects of lipid peroxidation. ontosight.ai

The versatility of tetra-methoxypropane extends into the realm of organic synthesis. It serves as a crucial building block for creating a wide array of complex organic molecules. hbjhchem.com Its four methoxy (B1213986) groups offer excellent protection for reactive functionalities, enabling chemists to carry out specific chemical transformations with greater control and efficiency. hbjhchem.com This has led to its use as an intermediate in the synthesis of pharmaceuticals, dyes, and agricultural chemicals like preservatives, pesticides, herbicides, and fungicides. innospk.comhbjhchem.comontosight.ainbinno.com

Furthermore, tetra-methoxypropane and its derivatives are explored in material science for the development of new polymers and coatings. hbjhchem.comontosight.ai Its ability to introduce specific functional groups allows for the modification of material properties to achieve desired characteristics such as enhanced durability and flexibility. hbjhchem.com The compound also acts as an efficient methoxylating agent, a process that introduces methoxy groups into molecules, opening up avenues for synthesizing novel compounds in medicinal chemistry. hbjhchem.com

Historical Context and Evolution of Research Applications

The utility of tetra-methoxypropane in organic synthesis has been recognized for decades. Early research, as indicated by patents, focused on its synthesis from readily available starting materials. For instance, processes were developed to produce malondialdehyde tetraalkylacetals, including tetra-methoxypropane, by reacting orthoesters with alkyl vinyl ethers or vinyl esters. google.com These early methods highlighted the compound's importance as an intermediate, particularly for the synthesis of heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines. google.com

Over time, the applications of tetra-methoxypropane have evolved and expanded significantly. While its foundational role as a malondialdehyde precursor remains central, its use in more sophisticated and targeted synthetic strategies has grown. In modern organic chemistry, it is employed in complex multi-step syntheses of natural products and their analogues. For example, it has been used in the efficient synthesis of salicylates through catalytic [3+3] cyclizations. acs.orgacs.org

Recent research has further broadened the horizons of tetra-methoxypropane's applications. It has been utilized in the synthesis of nucleoside and nucleotide analogues, such as M1dG, an endogenous DNA adduct that could serve as a biomarker for oxidative stress. acs.org This demonstrates a shift towards its use in highly specific and cutting-edge biomedical research. Moreover, its role in materials science has also seen advancements, with its use in the construction of conductive two-dimensional covalent organic frameworks (COFs) for applications in electronics and sensing. chemistryviews.org The evolution of tetra-methoxypropane's use from a basic building block to a key reagent in the synthesis of complex, functional molecules underscores its enduring importance in the advancement of chemical science.

| Property | Value |

| Molecular Formula | C7H16O4 |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 102-52-3 |

| Appearance | Clear colorless to yellow-brown liquid |

| Boiling Point | 183 °C |

| Density | 0.997 g/mL at 25 °C |

| Refractive Index | n20/D 1.407 |

| Water Solubility | Immiscible |

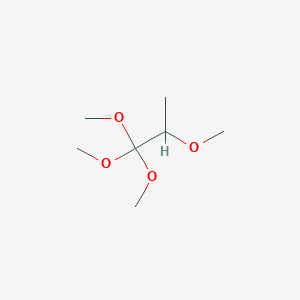

Structure

3D Structure

Properties

Molecular Formula |

C7H16O4 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1,1,1,2-tetramethoxypropane |

InChI |

InChI=1S/C7H16O4/c1-6(8-2)7(9-3,10-4)11-5/h6H,1-5H3 |

InChI Key |

RKZYUIVAVJZKOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(OC)(OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Tetra Methoxypropane

Industrial Production Routes

The industrial synthesis of 1,1,3,3-tetramethoxypropane (B13500) is primarily driven by its role as an intermediate in the manufacturing of pharmaceuticals and agrochemicals. innospk.comgoogle.com Several methods have been developed to produce this compound on a large scale, each with its own set of advantages and challenges.

Orthoformic Acid Ester and Vinyl Ether Based Syntheses

A well-established industrial method for synthesizing 1,1,3,3-tetramethoxypropane involves the reaction of an orthoformic acid ester, specifically trimethyl orthoformate, with a corresponding vinyl ether. google.com In this process, approximately three moles of the orthoformic acid ester react with one mole of the vinyl ether. google.com

The reaction is typically catalyzed by a Lewis acid, such as anhydrous iron (III) chloride or boron trifluoride. google.comgoogle.com For the synthesis of 1,1,3,3-tetramethoxypropane, the required reactants are trimethyl orthoformate and methyl vinyl ether. google.com One of the major challenges with this route is the physical state of methyl vinyl ether, which is a gas at room temperature, making its handling and use in large-scale industrial production difficult. google.comgoogle.com

Alkyl Formate, Oxirane, and Vinyl Ether Approaches

An alternative industrial synthesis route involves the reaction of an alkyl formate, an oxirane, and a vinyl ether. google.comgoogle.com This method provides another pathway to tetraalkoxypropanes, including 1,1,3,3-tetramethoxypropane. For the synthesis of 1,1,3,3-tetramethoxypropane via this route, methyl formate, an oxirane (like 2-methyloxirane), and methyl vinyl ether are utilized. google.comgoogle.com

Industrial Scaleability and Raw Material Considerations

The scalability of 1,1,3,3-tetramethoxypropane production is significantly influenced by the choice of raw materials. The use of methyl vinyl ether, a gas, presents considerable challenges for large-scale industrial operations due to handling difficulties. google.comgoogle.com Similarly, ethyl vinyl ether, used in the synthesis of the corresponding tetraethoxypropane, is highly combustible, posing safety risks in industrial settings. google.com

To circumvent these issues, alternative vinyl ethers, such as isopropyl vinyl ether, have been explored. google.comchemicalbook.com While this allows for easier industrial handling, the reaction may result in a mixture of products, affecting the yield of the desired 1,1,3,3-tetramethoxypropane. google.com The choice of catalyst and reaction conditions, such as temperature, also plays a crucial role in the efficiency and selectivity of the industrial process. chemicalbook.com For instance, conducting the reaction with trimethyl orthoformate and isopropyl vinyl ether in the presence of anhydrous iron (III) chloride at different temperatures can lead to varying concentrations of the final product. google.comchemicalbook.com

Laboratory-Scale Synthesis Techniques

In a laboratory setting, the synthesis of 1,1,3,3-tetramethoxypropane can be achieved through various methods, with acid-catalyzed reactions being a common approach.

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation reactions are a cornerstone of laboratory-scale synthesis of 1,1,3,3-tetramethoxypropane. These reactions often mirror the industrial processes but on a smaller, more controlled scale. For example, the reaction of trimethyl orthoformate with a vinyl ether in the presence of a Lewis acid catalyst is a viable laboratory method. google.comgoogle.com

Another laboratory approach involves the acid-catalyzed condensation of 2-aminosubstituted chemicalbook.comgoogle.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines with 1,1,3,3-tetramethoxypropane itself to create more complex heterocyclic structures. researchgate.netacs.org This highlights the role of 1,1,3,3-tetramethoxypropane as a building block in organic synthesis. The compound can also be prepared through the [3+3] cyclization of 1,3-bis(silyl enol ethers) with 1,1,3,3-tetramethoxypropane, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me3SiOTf), to yield salicylic (B10762653) acid derivatives. researchgate.net

Under acidic conditions, 1,1,3,3-tetramethoxypropane undergoes hydrolysis to produce malondialdehyde. chemicalbook.comsfdchem.comhimedialabs.com This reactivity is fundamental to its use in various assays and as a synthetic equivalent of the unstable malondialdehyde. lookchem.cominnospk.com

Data Tables

Table 1: Industrial Synthesis Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product Concentration | Reference |

| Trimethyl Orthoformate | Isopropyl Vinyl Ether | Anhydrous Iron (III) Chloride | 35°C | 3.6% | google.com |

| Trimethyl Orthoformate | Isopropyl Vinyl Ether | Anhydrous Iron (III) Chloride | -15°C | 7.1% | chemicalbook.com |

| Trimethyl Orthoformate | Vinyl Acetate | PdCl2(ACN)2, BF3*OEt2 | 30°C | Ratio of 1:2.4:1.3 (TMP:1-acetoxy-1,3,3-trimethoxypropane:1,3-diacetoxy-1,3-dimethoxy-propanes) | google.com |

Chemical Reactivity and Reaction Mechanisms of Tetra Methoxypropane

Role as a Methoxylating Agent

1,1,3,3-Tetramethoxypropane (B13500) functions as an effective methoxylating agent in organic synthesis. hbjhchem.comguidechem.com In this capacity, it facilitates the transfer of its methoxy (B1213986) groups (-OCH3) to other molecules, leading to the formation of new chemical bonds and the synthesis of novel compounds. guidechem.com This capability is particularly valuable in the fields of medicinal chemistry, agrochemicals, and materials science, where the introduction of methoxy groups can significantly alter the properties and functions of a molecule. hbjhchem.com The compound's four methoxy groups also serve as excellent protecting groups for reactive functionalities, ensuring that transformations occur efficiently at the desired molecular sites. hbjhchem.com

Hydrolysis Pathways and Malonaldehyde Generation

A primary and well-documented reaction of 1,1,3,3-tetramethoxypropane is its hydrolysis to yield malonaldehyde (MDA), also known as malondialdehyde. himedialabs.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This transformation typically occurs under acidic conditions. ontosight.aihimedialabs.comtandfonline.com The stability of 1,1,3,3-tetramethoxypropane under normal conditions makes it a convenient and storable precursor to the more reactive and less stable malonaldehyde. wikipedia.orgontosight.ai

The process involves the acid-catalyzed cleavage of the acetal (B89532) groups. For instance, pure malonaldehyde can be synthesized via a two-step process starting with the acidic hydrolysis of 1,1,3,3-tetramethoxypropane to form a malonaldehyde sodium salt, which is then further reacted. tandfonline.com Because of this property, 1,1,3,3-tetramethoxypropane is frequently used to prepare malondialdehyde standards for biochemical assays, such as those used to study lipid peroxidation and oxidative stress. ontosight.aisigmaaldrich.commdpi.com

Esterification and Etherification Reactions

1,1,3,3-Tetramethoxypropane is utilized as a chemical intermediate in various reactions, including esterification and etherification, to produce a diverse range of compounds. guidechem.comeurochemsupplies.com Its reactive nature, particularly the contribution of its methoxy groups, makes it a useful component in the formation of ethers and other derivatives. cymitquimica.com

An example of its application in etherification is the reaction with the hydroxyl group of citric acid. znaturforsch.com In a study aimed at producing long-chain polydentate acids, trimethyl 2-hydroxypropane-1,2,3-tricarboxylate (derived from citric acid) was deprotonated to form a sodium alcoholate. znaturforsch.com This intermediate, however, proved to be a weak nucleophile, necessitating the use of strong alkylating agents for etherification. znaturforsch.com To demonstrate the principle, the synthesis of trimethyl 2-ethoxypropane-1,2,3-tricarboxylate was achieved by treating the alcoholate with triethyloxonium (B8711484) tetrafluoroborate, followed by saponification to yield 2-ethoxypropane-1,2,3-tricarboxylic acid. znaturforsch.com Additionally, 1,1,3,3-tetramethoxypropane can be converted to 1,1,3,3-tetraisopropoxypropane (TiPP) in the presence of isopropanol (B130326) and an acid catalyst, which can then act as a source of MDA in situ, for example, to reduce ester formation during reactions with amino acids like arginine. rsc.org

Acid-Catalyzed Transformations

Acid catalysis is central to many of the key reactions involving 1,1,3,3-tetramethoxypropane. As mentioned, its hydrolysis to malonaldehyde is promoted by acid. himedialabs.comsigmaaldrich.com Beyond simple hydrolysis, it participates in more complex acid-catalyzed cyclization reactions.

A significant application is the trimethylsilyl (B98337) triflate (Me3SiOTf)-catalyzed [3+3] cyclization with 1,3-bis(silyl enol ethers) to synthesize salicylic (B10762653) acid derivatives. organic-chemistry.orgacs.orgresearchgate.net This method provides a regioselective route to functionalized salicylates under mild conditions. organic-chemistry.org The reaction proceeds in the presence of a catalytic amount of the acid promoter. acs.org Lewis acids like titanium tetrachloride (TiCl4) have also been employed to mediate similar [3+3] cyclizations, although these often require stoichiometric amounts of the acid. acs.orgrsc.org Furthermore, acid-promoted cyclization of 1,1,3,3-tetramethoxypropane with the guanine (B1146940) base has been developed as a method to prepare M1dG (3-(2-Deoxy-β-d-erythropentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one) and its analogues, which are important in studying DNA damage. researchgate.net

Mechanistic Elucidation of Specific Reactions

The [3+3] cyclization of 1,3-bis(silyl enol ethers) with 1,1,3,3-tetramethoxypropane is a powerful method for constructing highly functionalized aromatic rings, such as salicylates. organic-chemistry.orgacs.org The mechanism of this reaction has been studied, particularly for transformations catalyzed by trimethylsilyl triflate (Me3SiOTf) and mediated by titanium tetrachloride (TiCl4).

In the Me3SiOTf-catalyzed variant, the reaction is believed to begin with the activation of 1,1,3,3-tetramethoxypropane by the Lewis acid catalyst. organic-chemistry.org This is followed by a nucleophilic attack from the 1,3-bis(silyl enol ether). The subsequent steps involve cyclization and then elimination of methanol (B129727) or water to afford the aromatic salicylate (B1505791) product. organic-chemistry.org This catalytic approach is advantageous as it requires only a small amount of the acid promoter (e.g., 0.1 equivalents) and proceeds under mild conditions. organic-chemistry.orgacs.org

In contrast, the TiCl4-mediated cyclization often requires stoichiometric amounts of the Lewis acid. acs.org The proposed mechanism involves the coordination of TiCl4 to the 1,1,3,3-tetramethoxypropane, activating it for subsequent reaction. rsc.orgrsc.org The regioselectivity of these cyclizations can be influenced by the specific Lewis acid used and the structure of the substrates. rsc.org

| 1,3-Bis(silyl enol ether) Starting Material | Catalyst | Solvent | Temperature Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene | Me3SiOTf (0.1 equiv) | CH2Cl2 | -78 °C to 20 °C | Ethyl 2-methoxybenzoate (B1232891) | 55 |

| Prepared from methyl acetoacetate | Me3SiOTf (0.1 equiv) | CH2Cl2 | -78 °C to 20 °C | Methyl 2-methoxybenzoate | 45 |

| Prepared from methoxyethyl acetoacetate | Me3SiOTf (0.1 equiv) | CH2Cl2 | -78 °C to 20 °C | Methoxyethyl 2-methoxybenzoate | 40 |

| Prepared from benzyl (B1604629) acetoacetate | Me3SiOTf (0.1 equiv) | CH2Cl2 | -78 °C to 20 °C | Benzyl 2-methoxybenzoate | 35 |

The core of many reactions involving 1,1,3,3-tetramethoxypropane is a sequence initiated by nucleophilic attack. In the [3+3] cyclizations, the 1,3-bis(silyl enol ether) acts as the nucleophile, attacking one of the electrophilic carbon centers of the acid-activated 1,1,3,3-tetramethoxypropane. organic-chemistry.orgrsc.org

In the TiCl4-catalyzed mechanism, a proposed pathway involves the initial coordination of the Lewis acid to the acetal, which is then attacked by the terminal carbon atom of the silyl (B83357) enol ether. rsc.org This forms an intermediate which can then undergo cyclization. rsc.org For example, the nucleophilic attack of a carbon atom (C7) on another (C4) in an intermediate species generates a cyclic intermediate. rsc.org This step, though potentially having a high kinetic barrier, can be thermodynamically favorable. rsc.org

A similar mechanistic principle applies to the synthesis of nucleoside analogues. The cyclization of a guanine base with 1,1,3,3-tetramethoxypropane is used to create the endogenous DNA adduct M1dG. This reaction provides a method with wide functional group tolerance, allowing for the synthesis of various guanine-based nucleosides and nucleotides through a cyclization sequence initiated by nucleophilic attack from the guanine moiety.

Elimination Reactions Involving Tetra-methoxypropane

1,1,3,3-Tetramethoxypropane, a protected form of malondialdehyde, participates in several important elimination reactions, which are crucial for the synthesis of various organic compounds. These reactions typically proceed under specific catalytic conditions, leading to the formation of unsaturated products through the removal of small molecules like methanol.

One significant elimination pathway occurs during the bromination of 1,1,3,3-tetramethoxypropane. This process is designed to produce 2-bromo-3-loweralkoxyacroleins, which are valuable reactive intermediates. google.com The reaction involves the treatment of 1,1,3,3-tetramethoxypropane with bromine in a lower alkanol solvent, such as methanol. An essential part of this process is an acid-catalyzed elimination step that occurs during the work-up phase. Heating the reaction mixture under reduced pressure facilitates the elimination of methanol and a lower alkyl bromide from the initially formed 2-bromo-1,1,3,3-tetramethoxypropane (B1606219) intermediate. google.com This elimination step is critical for generating the desired conjugated acrolein product, which exhibits enhanced reactivity in subsequent condensation reactions. google.com

A detailed example involves adding one mole of bromine to a refluxing mixture of one mole of 1,1,3,3-tetramethoxypropane and two moles of methanol. google.com Subsequent heating under vacuum yields a product mixture where 2-bromo-3-methoxyacrolein is the major component. google.com

Table 1: Process Data for Elimination Reaction in Bromination of 1,1,3,3-Tetramethoxypropane

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | 1,1,3,3-Tetramethoxypropane | google.com |

| Reagent | Bromine | google.com |

| Solvent | Methanol | google.com |

| Key Process Step | Heating under vacuum (5 to 10 mm Hg) | google.com |

| Temperature | 100°C to 110°C | google.com |

| Intermediate | 2-Bromo-1,1,3,3-tetramethoxypropane | google.com |

| Eliminated Molecules | Methanol, Alkyl Bromide | google.com |

| Major Product | 2-Bromo-3-methoxyacrolein | google.com |

| Product Composition | ~85% 2-bromo-3-methoxyacrolein | google.com |

Another well-documented elimination reaction involving 1,1,3,3-tetramethoxypropane is its use in catalytic [3+3] cyclization reactions to synthesize salicylates. organic-chemistry.orgresearchgate.net In this process, 1,1,3,3-tetramethoxypropane reacts with 1,3-bis(silyl enol ethers) in the presence of a catalytic amount of trimethylsilyl triflate (Me₃SiOTf). organic-chemistry.org The reaction mechanism involves the activation of 1,1,3,3-tetramethoxypropane by the Lewis acid catalyst, followed by a nucleophilic attack from the silyl enol ether and subsequent cyclization. organic-chemistry.org The final step to yield the aromatic salicylate ring is the elimination of methanol or water. organic-chemistry.orgresearchgate.net This method provides an efficient and regioselective route to functionalized salicylic acid derivatives under mild conditions. organic-chemistry.org The use of a catalytic amount (0.1 equivalents) of Me₃SiOTf is a significant improvement over previous methods that required stoichiometric amounts of Lewis acids like titanium tetrachloride. organic-chemistry.org

Table 2: Research Findings for Catalytic [3+3] Cyclization and Elimination

| Parameter | Value/Condition | Source |

|---|---|---|

| Substrate 1 | 1,1,3,3-Tetramethoxypropane | organic-chemistry.orgresearchgate.net |

| Substrate 2 | 1,3-Bis(silyl enol ethers) | organic-chemistry.orgresearchgate.net |

| Catalyst | Trimethylsilyl triflate (Me₃SiOTf) | organic-chemistry.org |

| Mechanism Steps | Activation, Nucleophilic Attack, Cyclization, Elimination | organic-chemistry.org |

| Eliminated Molecule | Methanol or Water | organic-chemistry.orgresearchgate.net |

| Product Class | Salicylic acid derivatives | organic-chemistry.org |

| Conditions | Mild | organic-chemistry.org |

| Yields | Moderate | organic-chemistry.org |

The mechanisms of these elimination reactions are consistent with established principles of organic chemistry. The formation of 2-bromo-3-methoxyacrolein involves an acid-catalyzed elimination, likely proceeding through a mechanism with E1 characteristics. google.comlibretexts.org The protonation of a methoxy group converts it into a good leaving group (methanol). Departure of the leaving group can form a carbocation intermediate, which is then stabilized by the abstraction of a proton from an adjacent carbon to form a double bond. libretexts.org In the [3+3] cyclization, the elimination of methanol is the final step that drives the formation of the stable aromatic ring. organic-chemistry.orgresearchgate.net

Applications in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

1,1,3,3-Tetramethoxypropane (B13500) is a key reagent in the construction of various heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. nih.gov Its ability to act as a three-carbon electrophilic synthon upon in situ hydrolysis to malondialdehyde makes it an invaluable partner in condensation reactions. google.comresearchgate.net

Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives

The synthesis of pyrazole and pyrimidine derivatives frequently employs 1,1,3,3-tetramethoxypropane as a primary building block. The reaction typically involves the condensation of 1,1,3,3-tetramethoxypropane with suitable nitrogen-containing nucleophiles.

For the synthesis of pyrazoles , 1,1,3,3-tetramethoxypropane is reacted with hydrazine (B178648) or its derivatives. google.comnih.gov This reaction proceeds under acidic conditions, where the in situ generated malondialdehyde undergoes cyclization with the hydrazine. uu.nl The process has been shown to be high-yielding and is a standard method for preparing the pyrazole core. researchgate.netgoogle.com For instance, the reaction of 1,1,3,3-tetramethoxypropane with various hydrazines in acetic acid is a key step in the one-pot synthesis of 4-iodo-1-aryl-1H-pyrazoles. researchgate.net

Similarly, pyrimidine derivatives are synthesized by reacting 1,1,3,3-tetramethoxypropane with compounds containing an N-C-N fragment, such as amidines or guanidines. wikipedia.orgthieme-connect.de The reaction of 1,1,3,3-tetramethoxypropane with amidine hydrochloride salts at elevated temperatures yields 2-substituted pyrimidines. wikipedia.org A notable application is in the synthesis of 2-(piperazin-1-yl)pyrimidine, a key intermediate for the anxiolytic drug buspirone. thieme-connect.deorganic-chemistry.org In this multi-step synthesis, 1,1,3,3-tetramethoxypropane is reacted with a piperazine-derived amidine under acidic conditions. thieme-connect.deorganic-chemistry.org

Table 1: Synthesis of Pyrazole and Pyrimidine Derivatives

| Heterocycle | Reactant with 1,1,3,3-Tetramethoxypropane | Key Conditions | Reference |

| Pyrazole | Hydrazine Hydrate | Ethanolic Hydrochloric Acid | uu.nl |

| 1-Aryl-4-iodopyrazole | Arylhydrazines | Acetic Acid, KIO₃, (PhSe)₂ | researchgate.net |

| 2-Substituted Pyrimidine | Amidine Hydrochloride Salts | Elevated Temperature | wikipedia.org |

| 2-(Piperazin-1-yl)pyrimidine | 2-(1-Piperazinyl) Amidine | Hydrochloric Acid | thieme-connect.deorganic-chemistry.org |

Triazolo Pyrimidine Derivatives

The utility of 1,1,3,3-tetramethoxypropane extends to the synthesis of more complex fused heterocyclic systems, such as triazolopyrimidines. These scaffolds are of significant interest in medicinal chemistry. Current time information in Bangalore, IN.mdpi.com The synthetic strategy involves the acid-catalyzed condensation of 2-aminosubstituted nih.govacs.orgwhiterose.ac.uktriazolo[1,5-a]pyrimidines with 1,1,3,3-tetramethoxypropane. google.com This reaction leads to the formation of diversely substituted polycyclic derivatives of triazolopyrimidine. google.com The specific outcome of the reaction can depend on the saturation level of the pyrimidine ring in the starting material, sometimes resulting in cascade rearrangements to form complex polycyclic systems. google.com

Table 2: Synthesis of Triazolo Pyrimidine Derivatives

| Starting Material | Product Type | Key Feature | Reference |

| 2-Aminosubstituted nih.govacs.orgwhiterose.ac.uktriazolo[1,5-a]pyrimidines | Polycyclic Triazolopyrimidine Derivatives | Acid-catalyzed condensation | google.com |

| 4,5,6,7-Tetrahydro- or aromatic aminotriazolopyrimidines | nih.govacs.orgwhiterose.ac.ukTriazolo[1,5-a:4,3-a']dipyrimidin-5-ium salts | Selective formation | google.com |

| 4,7-Dihydro- nih.govacs.orgwhiterose.ac.uktriazolo[1,5-a]pyrimidine fragment containing substrates | Partially hydrogenated polycyclic salts | Cascade rearrangement and recyclization | google.com |

Nucleoside and Nucleotide Analogue Synthesis

In the field of medicinal chemistry, 1,1,3,3-tetramethoxypropane has proven to be a valuable reagent for the synthesis of nucleoside and nucleotide analogues, which are crucial for the development of antiviral and anticancer agents. A significant application is the acid-catalyzed cyclization of guanine-based nucleosides and nucleotides with 1,1,3,3-tetramethoxypropane to form tricyclic analogues. researchgate.netconicet.gov.ar This method has been successfully applied to hydroxyl-unprotected antiviral drugs like acyclovir (B1169), ganciclovir, and penciclovir, as well as to guanosine (B1672433) itself. researchgate.netconicet.gov.ar The reaction creates an additional ring by linking the exocyclic N2-amino group and the N3 position of the guanine (B1146940) base through the three-carbon chain derived from 1,1,3,3-tetramethoxypropane. This late-stage functionalization strategy provides efficient access to complex nucleoside derivatives, including the endogenous DNA adduct M₁dG (3-(2-Deoxy-β-d-erythropentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one), which is a biomarker for oxidative stress. acs.org

Table 3: Synthesis of Nucleoside and Nucleotide Analogues

| Substrate | Product | Significance | Reference |

| Guanine-based nucleosides (e.g., Acyclovir, Ganciclovir) | Tricyclic nucleoside analogues | Late-stage functionalization of antiviral drugs | researchgate.netconicet.gov.ar |

| Guanine | Tricyclic guanine derivatives | Synthesis of modified nucleobases | researchgate.netconicet.gov.ar |

| Deoxyguanosine | M₁dG | Synthesis of a biomarker for oxidative stress | acs.org |

Role in Salicylate (B1505791) Synthesis

1,1,3,3-Tetramethoxypropane is utilized in the synthesis of salicylates, a class of compounds with significant medicinal importance. The synthetic strategy involves a formal [3+3] cyclization reaction between 1,3-bis(silyl enol ethers) and 1,1,3,3-tetramethoxypropane. This reaction can be catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf), under mild conditions. The use of a catalytic amount of the Lewis acid is a notable advantage over methods requiring stoichiometric amounts. The reaction provides a convenient route to a variety of functionalized salicylates, which may not be readily accessible through other synthetic methods. The specific structure of the resulting salicylate, such as a 2-methoxybenzoate (B1232891) or a 2-hydroxybenzoate, depends on the substituents of the starting 1,3-bis(silyl enol ether).

Table 4: Salicylate Synthesis via [3+3] Cyclization

| Reactants | Catalyst | Product Type | Key Advantage | Reference |

| 1,3-Bis(silyl enol ethers) and 1,1,3,3-Tetramethoxypropane | Me₃SiOTf (catalytic) | Functionalized Salicylates | Mild conditions, catalytic Lewis acid | |

| 1,3-Bis(silyl enol ethers) and 1,1,3,3-Tetramethoxypropane | TiCl₄ (stoichiometric) | Functionalized Salicylates | Established method |

Utilization as a Protecting Group Strategy in Organic Synthesis

A significant application of 1,1,3,3-tetramethoxypropane in organic synthesis is its function as a stable, protected form of malondialdehyde. wikipedia.orggoogle.com Malondialdehyde is a highly reactive 1,3-dicarbonyl compound that is prone to polymerization and degradation, making it difficult to handle and store directly. wikipedia.orgresearchgate.net By converting malondialdehyde into its bis(dimethyl acetal), 1,1,3,3-tetramethoxypropane, the two reactive aldehyde functionalities are masked as stable acetals. whiterose.ac.uk

This "protecting group strategy" allows for the convenient storage and handling of a malondialdehyde equivalent. whiterose.ac.uk The aldehyde groups can be readily deprotected (regenerated) when needed by acid-catalyzed hydrolysis. google.com This in situ generation of malondialdehyde is a cornerstone of its use in the synthesis of the various heterocyclic compounds and other molecules discussed previously. For instance, in the malondialdehyde assay used to measure lipid peroxidation, 1,1,3,3-tetramethoxypropane is used to prepare the malondialdehyde standard solutions due to its stability. google.com While primarily used as a protected form of malondialdehyde, the principle of acetal (B89532) formation can be applied more broadly in organic synthesis to protect carbonyl groups. mdpi.com

Building Block for Complex Organic Molecules

1,1,3,3-Tetramethoxypropane (TMOP) is a highly valued organic intermediate that serves as a versatile building block for the synthesis of a wide array of complex organic molecules. hbjhchem.com Its utility stems from its role as a stable and manageable precursor to malondialdehyde (MDA), a reactive three-carbon synthon. innospk.comontosight.ai Under acidic conditions, TMOP hydrolyzes to generate MDA in situ, which can then participate in various cyclization and condensation reactions. ontosight.aimdpi.com This reactivity makes it a cornerstone reagent in the pharmaceutical, agrochemical, and materials science industries. hbjhchem.com

A significant application of TMOP is in the synthesis of heterocyclic compounds. It is a key starting material for producing pharmaceutical and agrochemical intermediates such as pyrazole and pyrimidine derivatives. google.com For instance, TMOP is used in a Me3SiOTf-catalyzed [3+3] cyclization with 1,3-bis(silyl enol ethers) to prepare various salicylate derivatives. This method provides a route to highly substituted and functionalized aromatic compounds.

In the field of biochemistry and medicinal chemistry, TMOP is instrumental in synthesizing nucleoside and nucleotide analogues. acs.org Researchers have developed an efficient method to synthesize 3-(2-Deoxy-β-d-erythropentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one (M₁dG), an endogenous DNA adduct, and its analogues by reacting TMOP with guanine-based nucleosides. acs.org The ability to synthesize these molecules on a larger scale is crucial for studying DNA damage, oxidative stress, and related biological processes. acs.org

Furthermore, TMOP has been employed in the creation of novel macrocyclic structures. In one study, it was reacted with 2-naphthol (B1666908) to form bis-naphthalene molecules. sioc-journal.cn These resulting curved structures possess electron-rich inner cavities, making them potential candidates for complexing with organic cations and acting as building blocks for new macrocyclic receptors. sioc-journal.cn

The table below summarizes key examples of TMOP as a building block.

| Precursor | Reactant(s) | Resulting Complex Molecule(s) | Significance/Application |

| 1,1,3,3-Tetramethoxypropane | Guanine-based nucleosides/nucleotides | M₁dG and its analogues | Biomarkers for oxidative stress; study of DNA damage and repair. acs.org |

| 1,1,3,3-Tetramethoxypropane | 1,3-Bis(silyl enol ethers) | Salicylate derivatives | Synthesis of functionalized aromatic compounds. |

| 1,1,3,3-Tetramethoxypropane | Various starting materials | Pyrazole and Pyrimidine derivatives | Intermediates for pharmaceuticals and agrochemicals. google.com |

| 1,1,3,3-Tetramethoxypropane | 2-Naphthol | Bis-naphthalene derivatives | Building blocks for new macrocyclic receptors. sioc-journal.cn |

Derivatization Reactions of Tetra-methoxypropane

Beyond its direct use as a malondialdehyde precursor, 1,1,3,3-tetramethoxypropane can undergo various derivatization reactions to yield other useful intermediates and reagents for organic synthesis. These reactions leverage the reactivity of the propane (B168953) backbone and the acetal functional groups.

One such derivatization is the bromination of the central carbon of the propane chain. The reaction of TMOP with a suitable brominating agent yields Propane, 2-bromo-1,1,3,3-tetramethoxy-, a compound that serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. ontosight.ai

Another important derivatization is transacetalization, where the methoxy (B1213986) groups are exchanged for other alkoxy groups. For example, TMOP can be reacted with isopropanol (B130326) in the presence of a strong cation exchange resin like Amberlite IR-120 to synthesize 1,1,3,3-tetraisopropoxypropane (TiPP). rsc.org This derivative is used as a source of malondialdehyde in specific applications, such as the chemical modification of arginine residues in proteomics research, where it helps to block the guanidine (B92328) group. rsc.org

Furthermore, TMOP is used in acid-catalyzed cyclization reactions with various nucleophiles to create complex heterocyclic systems. A notable example is its reaction with guanine-based compounds, including antiviral drugs like acyclovir and ganciclovir, to form tricyclic nucleoside analogues. nih.gov This late-stage functionalization strategy allows for the modification of complex, hydroxyl-unprotected substrates, opening avenues for synthesizing nucleoside trimers and tetramers with potential therapeutic applications. nih.gov

The table below outlines key derivatization reactions of TMOP.

| Starting Material | Reagent(s) | Product | Application of Product |

| 1,1,3,3-Tetramethoxypropane | Brominating agent | Propane, 2-bromo-1,1,3,3-tetramethoxy- | Intermediate for synthesizing pharmaceuticals and other complex molecules. ontosight.ai |

| 1,1,3,3-Tetramethoxypropane | Isopropanol, Amberlite IR-120 resin | 1,1,3,3-Tetraisopropoxypropane (TiPP) | Reagent for modifying arginine residues in proteomics. rsc.org |

| 1,1,3,3-Tetramethoxypropane | Guanine, Acyclovir, Ganciclovir (acid-catalyzed) | Tricyclic nucleoside analogues | Late-stage functionalization of antiviral drugs; synthesis of nucleoside polymers. nih.gov |

Catalytic Transformations Involving Tetra Methoxypropane

Lewis Acid Catalysis in Cyclization Reactions

Lewis acid catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in the reactions of 1,1,3,3-tetramethoxypropane (B13500), particularly in [3+3] cyclization reactions. These reactions provide an efficient pathway to construct six-membered rings, which are common motifs in pharmacologically relevant molecules. uni-rostock.de In a typical transformation, 1,1,3,3-tetramethoxypropane functions as a 1,3-dielectrophile, reacting with a 1,3-dinucleophile, such as a 1,3-bis(silyl enol ether). uni-rostock.deorganic-chemistry.org

The reaction is promoted by a Lewis acid, which activates the tetramethoxypropane. Research has shown that various Lewis acids can be employed, with titanium tetrachloride (TiCl₄) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf) being prominent examples. organic-chemistry.orgrsc.org For instance, TiCl₄-mediated [3+3] cyclizations have been widely used for the synthesis of functionalized arenes. rsc.org A significant advancement in this area was the development of a catalytic variant using just 0.1 equivalents of Me₃SiOTf, which is a departure from earlier methods that required stoichiometric amounts of Lewis acids like TiCl₄. organic-chemistry.org

The general mechanism involves the activation of 1,1,3,3-tetramethoxypropane by the Lewis acid, followed by a nucleophilic attack from the 1,3-bis(silyl enol ether). organic-chemistry.org This initiates a cascade of events including cyclization and subsequent elimination of alcohol or water, leading to the formation of a stable aromatic system, such as a salicylate (B1505791) derivative. organic-chemistry.org These catalytic methods provide a convenient route to highly substituted arenes under mild conditions. organic-chemistry.orgresearchgate.net

Regioselective Approaches in Synthesis

A critical challenge in the synthesis of polysubstituted cyclic compounds is controlling the regioselectivity—the specific orientation in which reactants combine. In catalytic transformations involving 1,1,3,3-tetramethoxypropane and unsymmetrical nucleophiles, the choice of catalyst and substrate structure is paramount for achieving high regioselectivity. rsc.orgresearchgate.net

The nature of the Lewis acid catalyst can profoundly influence the reaction pathway and, consequently, the regiochemical outcome. rsc.orgrsc.org For example, in formal [3+3] cyclizations of 1,3-bis(silyloxy)-1,3-butadienes with other 1,3-dielectrophiles, TiCl₄ is proposed to selectively activate one of the two electrophilic centers by forming a six-membered chelation ring. rsc.orgrsc.org This chelation-controlled activation directs the nucleophilic attack to a specific position, resulting in the formation of a single regioisomer. rsc.orgrsc.org

Similarly, Me₃SiOTf-catalyzed reactions have demonstrated high regioselectivity in the synthesis of 2-(arylthio)benzoates from the cyclization of 3-arylthio-1-trimethylsilyloxy-1,3-butadienes with 1,1,3,3-tetramethoxypropane. researchgate.netthieme-connect.comthieme-connect.com The ability to direct the cyclization process is a significant advantage of these building-block strategies, allowing for the synthesis of sterically encumbered and highly functionalized molecules that are not easily accessible through other synthetic routes. researchgate.net The interplay between the substrate's electronic and steric properties and the Lewis acid's coordination behavior is the driving force behind the observed regioselectivity. rsc.org

Optimization of Catalytic Reaction Parameters

The efficiency and yield of catalytic reactions involving 1,1,3,3-tetramethoxypropane are highly dependent on the careful optimization of several reaction parameters. Key variables that are often fine-tuned include the choice of catalyst, solvent, reaction temperature, concentration of reactants, and the workup procedure. organic-chemistry.orgresearchgate.net

In the Me₃SiOTf-catalyzed [3+3] cyclization of 1,3-bis(silyl enol ethers) with 1,1,3,3-tetramethoxypropane to form salicylates, optimization studies revealed several critical factors. organic-chemistry.orgresearchgate.net The reaction temperature profile, typically involving a slow warming from -78 °C to room temperature, was found to be important for achieving good yields. researchgate.net Furthermore, the concentration of the reactants and the specifics of the acidic workup (e.g., using 10% HCl) significantly impacted the final product yield. organic-chemistry.orgresearchgate.net The use of trifluoroacetic acid as a catalyst instead of Me₃SiOTf failed to produce the desired product, highlighting the specific role of the chosen catalyst. researchgate.net

The following table summarizes findings from optimization studies for the synthesis of ethyl 2-methoxybenzoate (B1232891).

| Catalyst | Temperature Profile | Concentration | Workup | Yield (%) | Reference |

|---|---|---|---|---|---|

| Me₃SiOTf (0.1 equiv) | -78 °C to 20 °C | ~15 mL CH₂Cl₂ / mmol | 10% HCl | 55% | researchgate.net |

| Trifluoroacetic acid | -78 °C to 20 °C | ~15 mL CH₂Cl₂ / mmol | 10% HCl | 0% | researchgate.net |

These findings underscore the necessity of a systematic approach to parameter optimization to maximize the efficiency of these catalytic transformations.

Heterogeneous and Homogeneous Catalytic Systems

Catalytic reactions involving 1,1,3,3-tetramethoxypropane can be carried out using either homogeneous or heterogeneous catalytic systems, each with distinct advantages and disadvantages.

Homogeneous Catalysis: Most of the documented [3+3] cyclization reactions using 1,1,3,3-tetramethoxypropane employ homogeneous catalysts, where the catalyst is in the same phase as the reactants (typically dissolved in a solvent). organic-chemistry.orgrsc.org Lewis acids like TiCl₄ and Me₃SiOTf are classic examples of homogeneous catalysts used in these transformations. organic-chemistry.orgrsc.org

Advantages: Homogeneous systems often exhibit high activity and selectivity under mild reaction conditions because the catalyst's active sites are readily accessible to the substrates. youtube.com This allows for fine-tuning of the catalyst's electronic and steric properties to control the reaction outcome, such as regioselectivity. youtube.com

Disadvantages: A major drawback is the difficulty in separating the catalyst from the reaction mixture and products post-reaction. youtube.comunizar.es This can lead to product contamination and makes catalyst recovery and reuse challenging and costly, which is a significant concern, especially when using expensive metal-based catalysts. unizar.es

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. youtube.com While less commonly reported for the specific cyclization reactions of tetramethoxypropane, heterogeneous systems are utilized in related industrial processes for producing malondialdehyde derivatives. google.com

Advantages: The primary benefit of heterogeneous catalysts is the ease of separation from the reaction product, usually by simple filtration. unizar.es This facilitates catalyst recycling, reduces operational costs, and minimizes product contamination. unizar.esresearchgate.net Heterogeneous catalysts are often more thermally stable, allowing for reactions at higher temperatures, and can be used in different reactor types, including gas-phase systems. youtube.comgoogle.com Using a heterogeneous catalyst in a gas-phase reaction can also prevent "leaching," the slow loss of the active metal from the support. google.com

Disadvantages: These systems can sometimes suffer from lower activity or selectivity compared to their homogeneous counterparts due to mass transfer limitations between phases. youtube.com The active sites may not be as well-defined or uniformly accessible, which can make achieving high selectivity more difficult. youtube.com

The choice between a homogeneous and heterogeneous system depends on the specific application, balancing the need for high selectivity and activity with considerations of cost, scalability, and sustainability.

Material Science and Polymer Chemistry Applications

Development of Advanced Materials Utilizing Tetra-methoxypropane Derivatives

Derivatives of 1,1,3,3-tetramethoxypropane (B13500) are instrumental in the development of sophisticated organic materials, particularly in the realm of dyes and biochemical markers. The compound serves as a key precursor to malondialdehyde (MDA) and its derivatives, which are employed in the synthesis of fluorescent polymethine and cyanine (B1664457) dyes. researchgate.netacs.org These dyes are characterized by their tunable absorption and emission spectra, which are influenced by the length of the polymethine chain. researchgate.net For instance, pentamethine cyanine dyes can be prepared using 1,1,3,3-tetramethoxypropane as the source for the three-carbon bridge that connects two heterocyclic moieties. researchgate.netacs.orgunito.it

The synthesis process often involves the initial reaction of 1,1,3,3-tetramethoxypropane with an amine, such as aniline, in an acidic medium to generate a malondialdehyde derivative, which then reacts with quaternized heterocyclic compounds to form the final dye. acs.org This methodology allows for the creation of a diverse library of both symmetrical and asymmetrical cyanine dyes with applications in fluorescence imaging, data storage, and as labels for biomolecules. acs.orggoogle.com

Furthermore, 1,1,3,3-tetramethoxypropane is utilized in the synthesis of specific DNA adducts, such as 3-(2-Deoxy-β-d-erythropentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one (M₁dG). acs.org This endogenous DNA adduct is considered a potential biomarker for oxidative stress, and efficient synthesis methods using tetramethoxypropane are crucial for further investigation into its biological significance. acs.org

Role in Polymer and Resin Synthesis

In polymer and resin synthesis, 1,1,3,3-tetramethoxypropane primarily functions as a chemical intermediate and a building block for heterocyclic compounds that can be polymerized. eurochemsupplies.com It is a stable precursor to malondialdehyde, which is highly reactive. This reactivity is harnessed in the synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines. google.com

For example, 1,1,3,3-tetramethoxypropane can react with guanidine (B92328) to produce 2-aminopyrimidine, a key intermediate for various pharmaceutical and agrochemical compounds. google.com The process leverages the dialdehyde (B1249045) nature of the malondialdehyde generated in situ from the hydrolysis of tetramethoxypropane. These resulting heterocyclic monomers can then be used in further polymerization reactions to create functional polymers.

Function as a Crosslinking Agent in Polymerization Reactions

1,1,3,3-Tetramethoxypropane is an effective crosslinking agent, particularly for polymers containing primary amino groups, such as chitosan (B1678972). eurochemsupplies.comuq.edu.aunih.gov The crosslinking mechanism involves the acid-catalyzed hydrolysis of the tetramethoxypropane to yield malondialdehyde. The aldehyde groups of malondialdehyde then react with the amine groups on the polymer chains, forming Schiff base linkages (imines), which create covalent bridges between the chains. uq.edu.au

This process transforms soluble polymers into a three-dimensional insoluble network, forming hydrogels with modified physical and chemical properties. researchgate.net The degree of crosslinking can be controlled by adjusting reaction conditions. Such crosslinked materials have applications in regenerative medicine and drug delivery. For instance, biocompatible and biodegradable cryogels have been prepared using 1,1,3,3-tetramethoxypropane as a non-toxic crosslinking agent for natural polymers like chitosan and gelatin. nih.gov Research has also been conducted on the structure of crosslinks in chitosan/1,1,3,3-tetramethoxypropane networks using solid-state NMR. researchgate.net

Plasma Polymerization of Tetra-methoxypropane

Plasma polymerization is a technique used to fabricate thin, pinhole-free, and thermally stable polymeric films from organic monomer vapors. sci-hub.se 1,1,3,3-Tetramethoxypropane has been successfully used as a monomer (often abbreviated as TMP in this context) in plasma polymerization processes to create unique polymeric thin films, referred to as PPTMP. buet.ac.bdresearchgate.net

Plasma-polymerized 1,1,3,3-tetramethoxypropane (PPTMP) thin films are typically fabricated in a capacitively coupled glow discharge reactor. buet.ac.bdresearchgate.net The monomer vapor is introduced into a vacuum chamber where it is subjected to a radiofrequency glow discharge, causing the monomer to fragment and polymerize on a substrate. sci-hub.se

Morphological studies of the resulting PPTMP films, conducted using scanning electron microscopy (SEM), reveal that the surfaces are generally smooth, uniform, and free of pinholes. buet.ac.bdresearchgate.net Infrared (IR) spectroscopy analysis indicates that the polymerization process alters the chemical structure of the original monomer, leading to the formation of a highly cross-linked polymer with conjugated C=C bonds and the incorporation of C=O and C-O-C groups. buet.ac.bdresearchgate.net The empirical formula of one such PPTMP film was determined to be C₆.₁H₄.₇O₁.₄. buet.ac.bd

The optical properties of PPTMP thin films have been extensively investigated using ultraviolet-visible (UV-Vis) spectroscopy. buet.ac.bdresearchgate.net These films are typically transparent and have a light yellow or pale brown color. buet.ac.bdresearchgate.net The analysis of absorption spectra allows for the determination of key optical parameters, including the absorption coefficient and the optical energy band gaps (both direct and indirect).

Research shows that the optical properties are influenced by film thickness, aging, and post-deposition heat treatment. buet.ac.bdresearchgate.netacs.orgbuet.ac.bduits.edu.bd For as-deposited, unaged films, the direct optical band gap (Egd) is significantly lower than that of many conventional polymers, suggesting the presence of conjugated structures. buet.ac.bd Aging and heat treatment can further modify these values. buet.ac.bdresearchgate.net

| Film Condition | Direct Energy Gap (Egd) (eV) | Indirect Energy Gap (Egi) (eV) | Reference |

|---|---|---|---|

| As-deposited (unaged) | 2.69 – 3.15 | 0.92 – 1.53 | buet.ac.bd |

| 200 days aged | 3.22 – 3.46 | 1.75 – 2.1 | buet.ac.bd |

| Heat treated at 523 K | Not specified | 0.99 – 1.7 | buet.ac.bd |

| Heat treated at 673 K | Not specified | 0.70 – 0.84 | buet.ac.bd |

The electrical properties of PPTMP thin films have been studied by analyzing their response to alternating current (AC) over a range of frequencies and temperatures. buet.ac.bdworldscientific.comcumhuriyet.edu.tr The AC conductivity of these films generally increases with frequency, a characteristic feature of charge transport via hopping in disordered materials. buet.ac.bd The conduction mechanism is believed to be dominated by the hopping of charge carriers between localized states within the polymer's band gap. buet.ac.bdworldscientific.com

The activation energy for this conduction process is very low, further supporting the hopping mechanism. buet.ac.bd The dielectric properties have also been characterized, with the dielectric constant found to decrease with increasing frequency. buet.ac.bdworldscientific.com The thickness of the films has also been shown to influence the AC electrical conductivity and dielectric behavior. aust.edugoogle.comdntb.gov.uasemanticscholar.org

| Parameter | Value | Conditions / Notes | Reference |

|---|---|---|---|

| Conduction Mechanism | Hopping of carriers | Indicated by strong frequency dependence and low activation energy. | buet.ac.bdworldscientific.com |

| Activation Energy | 0.02 – 0.07 eV | Calculated from temperature dependence of conductivity. | buet.ac.bd |

| AC Conductivity (σ_ac) | Increases with frequency | Follows the relation σ_ac ∝ f^n, where n is between 0.55-1.04 up to 10⁴ Hz. | buet.ac.bd |

| Dielectric Constant (ε') | Decreases with frequency | Decreases slightly with increasing temperature in the low-frequency region. | buet.ac.bdworldscientific.com |

Spectroscopic and Structural Characterization Studies of Tetra Methoxypropane and Its Derivatives

Vibrational Spectroscopy (Infrared)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. For 1,1,3,3-tetramethoxypropane (B13500), the infrared spectrum is characterized by strong absorptions corresponding to C-H and C-O bond vibrations. The spectrum provides a unique fingerprint that can confirm the compound's identity, with supplier specifications often noting that the infrared spectrum "conforms" to the known structure of 1,1,3,3-tetramethoxypropane. researchgate.netfda.gov.tw

Studies on derivatives, such as plasma-polymerized 1,1,3,3-tetramethoxypropane (PPTMP) thin films, reveal more complex vibrational spectra. oxinst.com In these films, FTIR analysis has indicated the formation of new functional groups due to the polymerization process. Specifically, the appearance of bands associated with C=C and C=O bonds suggests that conjugation and oxidation occur during film deposition. oxinst.com Heat treatment of these films can lead to further structural rearrangement, evidenced by changes in the C-O-C stretching region. oxinst.com The analysis of malonaldehyde, which can be synthesized via the acidic hydrolysis of 1,1,3,3-tetramethoxypropane, also relies heavily on IR spectroscopy to study its tautomeric forms and hydrogen bonding. researchgate.net

| Wavenumber Range (cm⁻¹) | Assignment | Bond Type |

| 2950-2800 | C-H stretch | Aliphatic |

| 1470-1440 | C-H bend | Aliphatic (CH₂, CH₃) |

| 1200-1000 | C-O stretch | Acetal (B89532) (O-C-O) |

This table represents typical IR absorption regions for the functional groups in 1,1,3,3-tetramethoxypropane.

X-ray Photoelectron Spectroscopy for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. The technique works by irradiating a surface with X-rays and analyzing the kinetic energy of the electrons that are ejected.

XPS has been employed in the study of surfaces and thin films derived from tetramethoxypropane. In research on plasma-polymerized 1,1,3,3-tetramethoxypropane (PPTMP) thin films, XPS would be used to determine the surface elemental composition (carbon and oxygen) and to investigate the chemical bonding states. oxinst.com High-resolution scans of the C 1s and O 1s regions can differentiate between different chemical environments, such as C-C/C-H, C-O (ether/acetal), and C=O (carbonyl) bonds. This data provides insight into the degree of monomer fragmentation and rearrangement during the plasma polymerization process. oxinst.com

Similarly, in studies involving the preparation of malonaldehyde sodium salt from 1,1,3,3-tetramethoxypropane, XPS could be used to confirm the elemental composition and purity of the resulting salt surface.

| Core Level | Binding Energy (eV) Range | Corresponding Functional Group |

| C 1s | ~285.0 | C-C, C-H |

| C 1s | ~286.5 | C-O (Ether/Acetal) |

| C 1s | ~288.0 | C=O (Carbonyl) |

| O 1s | ~532.8 | C-O (Ether/Acetal) |

| O 1s | ~531.5 | C=O (Carbonyl) |

This table presents typical binding energy ranges for carbon and oxygen in different chemical environments relevant to tetramethoxypropane and its oxidized derivatives.

Computational Chemistry and Theoretical Studies of Tetra Methoxypropane

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. In the context of tetra-methoxypropane, DFT calculations provide valuable insights into its structural and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure of tetra-methoxypropane. This analysis includes the calculation of molecular orbitals, electron density distribution, and electrostatic potential. These properties are key to understanding the reactivity of the molecule, as they indicate regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For instance, in the synthesis of certain metal-organic frameworks, the electronic properties of tetra-methoxypropane play a role in its reaction with other components. upc.edu

Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., NMR Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. For tetra-methoxypropane, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within DFT, is employed to calculate NMR shielding tensors. rsc.org From these tensors, the isotropic shielding values can be derived and then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. rsc.orgnih.gov Studies have shown that for complex molecules, a screening of various DFT methods may be necessary to achieve high accuracy in predicting both ¹H and ¹³C NMR chemical shifts. nih.gov

Recent advancements have integrated DFT-calculated shielding tensors with 3D graph neural networks to enhance the accuracy of chemical shift predictions. nih.govrsc.org Such hybrid models have demonstrated the ability to achieve prediction accuracy comparable to high-level DFT functionals but at a fraction of the computational cost. rsc.org The correlation between the calculated and experimental NMR spectra serves as a powerful tool for confirming the structure of tetra-methoxypropane and its derivatives. rsc.orgresearchgate.net

Conformational Analysis and Energy Minima

The flexibility of the tetra-methoxypropane molecule, arising from the rotation around its C-C and C-O single bonds, leads to the existence of multiple conformers. Conformational analysis aims to identify all possible stable conformations and determine their relative energies to find the global energy minimum.

Computational methods, including DFT, are instrumental in performing this analysis. By systematically rotating the dihedral angles and performing geometry optimization for each resulting structure, a potential energy surface can be mapped out. acs.org The stationary points on this surface correspond to the various conformers, and their relative energies indicate their populations at a given temperature. High-temperature molecular dynamics simulations followed by DFT geometry optimizations can also be a powerful combination for exploring the conformational space of related acetal (B89532) systems. nih.gov This analysis is crucial for understanding how the molecule behaves in different environments and how its shape influences its reactivity and interactions with other molecules. For example, in the context of drug design, understanding the conformational preferences of a molecule is vital for predicting its binding affinity to a biological target. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes that are not accessible through static quantum mechanical calculations.

Force Field Development for Related Acetal Systems

A critical component for accurate MD simulations is the force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. ethz.chusc.edu For novel or less common molecules like tetra-methoxypropane, specific force field parameters may not be readily available in standard force fields like AMBER or OPLS.

The development of a reliable force field for acetal systems often involves a combination of quantum mechanical calculations and fitting to experimental data. rutgers.edu Torsional parameters, for instance, can be derived by fitting to rotational energy profiles obtained from high-level ab initio or DFT calculations. rutgers.edu Non-bonded parameters, which include van der Waals and electrostatic terms, are often refined by performing simulations of the pure liquid and adjusting the parameters to reproduce experimental properties such as the heat of vaporization and density. rutgers.edu

Recently, polarizable force fields have been developed for acetals, such as those used as electrolyte components in lithium-ion batteries. nih.govresearchgate.net These advanced force fields account for the electronic polarization of the molecules, which can be crucial for accurately describing intermolecular interactions, especially in condensed phases. nih.govresearchgate.net The development of such force fields is a complex process but is essential for conducting realistic MD simulations of systems containing tetra-methoxypropane and related acetals.

Protein-Ligand Interaction Studies in Biochemical Contexts

While specific protein-ligand interaction studies focusing solely on tetra-methoxypropane are not extensively documented, the methodologies used for such investigations are well-established and applicable. MD simulations are a cornerstone of studying how a small molecule (ligand) like tetra-methoxypropane might bind to a protein.

These studies typically begin with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a protein receptor. nih.govfarmaciajournal.com The resulting protein-ligand complex can then be subjected to MD simulations to assess its stability and to analyze the nature of the interactions in a dynamic environment that includes solvent molecules. researchgate.net

The insights gained from these simulations, such as the key amino acid residues involved in binding and the conformational changes in both the protein and the ligand upon binding, are invaluable in fields like drug discovery and enzymology. frontiersin.org For example, understanding the interaction of malondialdehyde, for which tetra-methoxypropane is a stable precursor, with proteins is crucial in the context of oxidative stress and its biological consequences. nih.govd-nb.info

Quantum Chemical Calculations in Reaction Pathway Elucidation

Quantum chemical calculations serve as a powerful tool for investigating the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. In the context of tetra-methoxypropane, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the pathways of its various reactions. These calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of the thermodynamic stability of reactants, intermediates, and products.

One notable application of quantum chemistry to the reactivity of tetra-methoxypropane is in understanding the outcomes of acid-catalyzed condensation reactions. For instance, in reactions with 2-aminosubstituted Current time information in Edmonton, CA.e3s-conferences.orgresearchgate.nettriazolo[1,5-a]pyrimidines and their analogs, 1,1,3,3-tetramethoxypropane (B13500) is a key reagent for the synthesis of diverse polycyclic derivatives. The reaction can lead to different isomers, and the experimentally observed selectivity can be rationalized through computational analysis. researchgate.net

DFT calculations of the Gibbs free energies for the possible isomeric products reveal the thermodynamic landscape of the reaction. researchgate.net By comparing the relative energies of the potential products, researchers can predict which isomers are more likely to form under thermodynamic control. This information is crucial for understanding why a particular reaction pathway is favored over others.

A representative example of such a study involves the calculation of Gibbs free energies for different potential isomeric products formed from the reaction of a triazolopyrimidine derivative with 1,1,3,3-tetramethoxypropane. The results can be summarized in a data table that highlights the relative thermodynamic stabilities of the isomers.

| Isomer | Calculated Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Thermodynamic Favorability |

|---|---|---|

| Isomer A | 0.0 | Most Favored |

| Isomer B | +2.5 | Less Favored |

| Isomer C | +5.1 | Least Favored |

Furthermore, computational studies can be extended to model the transition state structures and calculate the activation energies associated with different reaction channels. While the available literature primarily focuses on the thermodynamic aspects of the products in reactions involving tetra-methoxypropane, the principles of transition state theory combined with quantum chemical calculations are broadly applicable. e3s-conferences.orgresearchgate.netresearchgate.net These approaches can distinguish between kinetically and thermodynamically controlled reaction pathways, offering a more complete picture of the reaction mechanism.

Biochemical Research Methodologies Utilizing Tetra Methoxypropane As a Precursor

Malondialdehyde (MDA) Generation for Oxidative Stress Research

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. This imbalance leads to cellular damage, and one of the key indicators of such damage is lipid peroxidation. woongbee.com Malondialdehyde (MDA) is a major and highly reactive aldehyde produced during the peroxidation of polyunsaturated fatty acids in cell membranes. woongbee.com Consequently, the quantification of MDA is a widely accepted biomarker for assessing the extent of oxidative stress in biological samples. nih.gov

Due to its inherent instability, pure MDA is not suitable for use as a standard in laboratory settings. Instead, a stable precursor that can be reliably converted to MDA is required. 1,1,3,3-Tetramethoxypropane (B13500) serves as this stable precursor. Through a straightforward acid-catalyzed hydrolysis reaction, TMOP is converted to MDA, providing a fresh and accurately known concentration of the aldehyde for experimental use. This in situ generation of MDA is fundamental to its application in oxidative stress research.

Standardization and Application of Thiobarbituric Acid Reactive Substances (TBARS) Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is one of the most established and widely used methods for measuring oxidative stress by quantifying MDA. nih.gov The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperatures (typically 90-100°C), which results in the formation of a pink-colored MDA-TBA2 adduct. bioquochem.com This adduct can be quantified colorimetrically by measuring its absorbance at approximately 532 nm. bioquochem.com

The standardization of the TBARS assay is critically dependent on the use of a reliable MDA standard. 1,1,3,3-Tetramethoxypropane is the preferred compound for creating these standards. bioquochem.com A standard curve is generated by preparing a series of known concentrations of MDA through the hydrolysis of TMOP. bioquochem.com This allows for the accurate quantification of MDA in various biological samples, including tissue homogenates, cell lysates, plasma, and serum. bioquochem.comgastrores.org

The TBARS assay, standardized with TMOP, has been applied across a vast range of oxidative stress research areas. It is used to assess lipid peroxidation in studies of various diseases, the effects of toxins, and the efficacy of antioxidants. gastrores.orgactaveterinaria.rs For instance, the assay can be used to measure increased lipid peroxidation in the serum of animals with drug-induced ulcers or to evaluate the protective effects of antioxidant compounds. gastrores.org

Table 1: Key Parameters for TBARS Assay Standardization using 1,1,3,3-Tetramethoxypropane

| Parameter | Description | Typical Conditions |

| Standard Precursor | 1,1,3,3-Tetramethoxypropane (TMOP) | Used to generate Malondialdehyde (MDA) in situ. bioquochem.com |

| Hydrolysis Condition | Acidic environment | To convert TMOP to MDA. |

| Reagent | Thiobarbituric Acid (TBA) | Reacts with MDA to form a colored adduct. bioquochem.com |

| Reaction Temperature | High temperature | Typically 90-100°C to facilitate the reaction. bioquochem.com |

| Detection Method | Spectrophotometry or Fluorometry | Measurement of the MDA-TBA2 adduct at ~532 nm (colorimetric) or Ex/Em ~532/553 nm (fluorometric). bioquochem.com |

| Application | Quantification of lipid peroxidation | Used in tissue homogenates, cell lysates, serum, etc. bioquochem.com |

This table summarizes the essential components and conditions for the TBARS assay standardized with 1,1,3,3-tetramethoxypropane.

Application in Studies of Cellular Processes (e.g., migration and proliferation)

Beyond its role in oxidative stress assessment, 1,1,3,3-tetramethoxypropane has been utilized in research investigating fundamental cellular processes such as migration and proliferation. One notable application is in the study of vascular smooth muscle cells (VSMCs). For example, it was used in a study to investigate the effects of Salvianolic acid A on the migration and proliferation of these cells.

In another study, TMOP was employed in the context of research on the inhibitory effects of Goniolactone C, a styryl lactone derivative, on platelet-derived growth factor (PDGF)-BB-induced VSMC migration and proliferation. mdpi.com PDGF is a potent mitogen that stimulates VSMC proliferation and migration, key events in the development of vascular diseases like atherosclerosis and restenosis. By using TMOP as a source of MDA, researchers can create controlled conditions to study the signaling pathways involved in these cellular events.

Table 2: Research Application of 1,1,3,3-Tetramethoxypropane in Cellular Process Studies

| Research Area | Cellular Process Studied | Compound Investigated | Role of 1,1,3,3-Tetramethoxypropane | Reference |

| Vascular Biology | Migration and Proliferation of Vascular Smooth Muscle Cells | Salvianolic acid A | Utilized in the experimental setup to study the compound's effects. | |

| Vascular Biology | PDGF-BB-Induced Migration and Proliferation of Vascular Smooth Muscle Cells | Goniolactone C | Employed as part of the methodology to investigate the inhibitory effects of the compound. | mdpi.com |

This table provides examples of how 1,1,3,3-tetramethoxypropane is applied in research focused on cellular migration and proliferation.

Synthesis of DNA Adducts for DNA Damage and Repair Research (e.g., M1dG Analogues)

The reaction of MDA with DNA bases can lead to the formation of DNA adducts, which are a form of DNA damage that can be mutagenic and contribute to carcinogenesis. woongbee.com One of the most significant and well-studied of these is 3-(2-deoxy-β-d-erythropentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one, commonly known as M1dG. researchgate.net This exocyclic DNA adduct is formed from the reaction of MDA with deoxyguanosine residues in DNA. oup.com

The study of the biological consequences of M1dG, including its role in mutagenesis and its recognition and repair by cellular mechanisms, requires the availability of this adduct for use in various biochemical and molecular biology assays. 1,1,3,3-Tetramethoxypropane is a key reagent for the chemical synthesis of M1dG and its analogues. acs.org

Researchers have developed efficient methods for the synthesis of M1dG by reacting guanine-based nucleosides and nucleotides with TMOP under acidic conditions. researchgate.netacs.org This synthetic route allows for the production of M1dG in sufficient quantities for detailed studies. For example, calf thymus DNA can be treated with MDA generated from TMOP to create a standard for immuno-slot-blot procedures to detect M1dG in biological samples. oup.com The availability of synthetic M1dG is crucial for developing analytical methods to detect this adduct in genomic DNA and for investigating the enzymatic pathways involved in its repair.

Future Directions and Emerging Research Areas

Novel Synthetic Applications of Tetra-methoxypropane

As a cornerstone in organic synthesis, 1,1,3,3-tetramethoxypropane (B13500) is increasingly employed in novel and efficient synthetic strategies to construct a wide array of functional molecules. pubcompare.ailookchem.com Its ability to act as a 1,3-dielectrophile precursor after in-situ hydrolysis makes it a key component in various cyclization and condensation reactions.

Recent research has highlighted its use in the following areas:

Heterocyclic Synthesis : The compound is a pivotal starting material for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. hbjhchem.com It is notably used in the production of pyrazole (B372694) and pyrimidine (B1678525) derivatives. google.comgoogle.com For instance, the reaction of 1,1,3,3-tetramethoxypropane with hydrazine (B178648) derivatives provides an efficient route to pyrazoles, which are valuable starting materials for dyes, plant protection agents, and pharmaceuticals. google.com

Multi-component Cyclizations : Lewis acid-mediated [3+3] cyclizations involving 1,1,3,3-tetramethoxypropane and 1,3-bis(silyl enol ethers) have been developed as an efficient one-pot approach to create functionalized arenes, including salicylates and phenols. thieme-connect.com

Synthesis of Bioactive Molecules : Research has demonstrated its utility in synthesizing complex, biologically active compounds. An acid-catalyzed transacetalation with dimethyl (2R,3S)-2,3-dimercaptosuccinate, followed by further modifications, yielded a novel class of antitumor agents, cis-2,4,5-trisubstituted-1,3-dithiolanes. nih.gov In another study, novel Schiff's bases with significant analgesic and anti-inflammatory properties were prepared from 1,1,3,3-tetramethoxypropane and amino acid methyl esters, offering potential treatments for chronic pain. nih.gov

Specialized Reagent Preparation : It serves as the starting material for producing other valuable reagents, such as 2-bromomalonaldehyde, through a deprotection-bromination process. It is also used in the synthesis of heterobifunctional cyanine (B1664457) dyes and DNA adducts like M1dG for research purposes. acs.orgacs.orgresearchgate.net

Table 1: Selected Novel Synthetic Applications of 1,1,3,3-Tetramethoxypropane

| Application Area | Reactants | Product Class | Significance | Reference(s) |

|---|---|---|---|---|

| Heterocycle Synthesis | Hydrazine derivatives | Pyrazoles | Building blocks for pharmaceuticals and agrochemicals. | google.comgoogle.com |

| Cycloadditions | 1,3-Bis(silyl enol ethers) | Functionalized Arenes (Phenols, Salicylates) | Efficient one-pot synthesis of carbocyclic products. | thieme-connect.com |

| Medicinal Chemistry | Dimethyl (2R,3S)-2,3-dimercapto-succinate | cis-2,4,5-trisubstituted-1,3-dithiolanes | Development of novel antitumor agents. | nih.gov |

| Medicinal Chemistry | Amino acid methyl esters | Schiff's Bases | Discovery of analgesics for chronic pain. | nih.gov |

| Dye Synthesis | Aniline, Indolium derivatives | Cyanine Dyes | Creation of diverse, functional dyes for biomedical imaging. | acs.org |

Innovations in Tetra-methoxypropane-Derived Advanced Materials

The unique chemical structure of 1,1,3,3-tetramethoxypropane makes it a valuable component in materials science for creating advanced materials with tailored properties. hbjhchem.comlookchem.com Its ability to introduce specific functionalities and act as a crosslinking agent is being explored to innovate polymers, hydrogels, and specialty coatings. ontosight.aieurochemsupplies.com

Emerging research in this area includes:

Polymer Modification : It is used in the development of advanced polymers and resins. hbjhchem.com By participating in polymerization reactions, it can modify the chemical structure of materials to enhance properties such as durability, adhesion, and flexibility. hbjhchem.com Its function as a crosslinking agent allows for the creation of robust polymer networks. eurochemsupplies.com

Hydrogel Engineering : In the field of biomaterials, 1,1,3,3-tetramethoxypropane has been identified as a crosslinker that enhances the hydrophilicity of hydrogel networks. researchgate.net For example, in chitosan-based hydrogels, its use influences porosity, water uptake, and swelling characteristics, which are critical for applications in the medical and pharmaceutical fields. researchgate.net

Functional Coatings : There is growing potential for using 1,1,3,3-tetramethoxypropane and its derivatives in the formulation of new coatings. ontosight.ailookchem.com Its reactivity can be harnessed to create surfaces with specific chemical properties and improved performance.